![molecular formula C24H21ClN4OS2 B2816069 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223956-36-2](/img/no-structure.png)
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21ClN4OS2 and its molecular weight is 481.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Researchers have explored various synthetic routes and chemical reactions to create derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives has been described, highlighting the process of heterocyclization and nucleophilic displacement to generate new compounds with potential biological activity (Davoodnia et al., 2008). Such synthetic methodologies facilitate the development of compounds with modified properties for further research.
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of thieno and pyrimidine derivatives. For instance, the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives have been investigated, revealing their potential as inhibitors against various bacterial strains (Hossain & Bhuiyan, 2009). This research signifies the compound's role in developing new antimicrobial agents to combat resistant microbial species.
Biological Activity and Pharmacological Potential
The pharmacological exploration of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones includes evaluating their anti-inflammatory and antimicrobial potential. For example, derivatives have been synthesized and assessed for their anti-inflammatory activity, with some compounds showing significant efficacy (Pan et al., 2015). Such studies underscore the relevance of these compounds in developing new therapeutic agents with anti-inflammatory properties.
Novel Ring Systems and Mechanistic Studies
The generation of novel ring systems through the synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones and their derivatives is a key area of interest. Research has delved into the synthesis of new functionalized cyclohepta[4,5]-thieno[2,3-d][1,2,4] triazolo[4,3-a]pyrimidin-5-ones, contributing to the understanding of reaction mechanisms and regioselectivity (Shawali et al., 2006). This highlights the compound's utility in elucidating chemical processes and creating complex molecular architectures.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 2-chlorobenzylthio and 4-isopropylbenzyl groups. The synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid followed by reduction of the nitro group and cyclization to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-isopropyl-3-nitrobenzoic acid", "2-chlorobenzyl chloride", "sodium borohydride", "acetic acid", "sodium acetate", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "potassium carbonate", "4-isopropylbenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 4-isopropyl-3-nitrobenzoic acid using triethylamine and N,N-dimethylformamide as solvents to form the intermediate 4-(2-aminothiophen-3-yl)-3-nitrobenzoic acid.", "Step 2: Reduction of the nitro group in the intermediate using sodium borohydride and acetic acid to form the corresponding amine.", "Step 3: Cyclization of the amine with thionyl chloride to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core.", "Step 4: Introduction of the 2-chlorobenzylthio group by reacting the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core with 2-chlorobenzyl chloride and potassium carbonate in N,N-dimethylformamide.", "Step 5: Introduction of the 4-isopropylbenzyl group by reacting the intermediate with 4-isopropylbenzyl bromide and potassium carbonate in N,N-dimethylformamide.", "Step 6: Purification of the final product by column chromatography." ] } | |
Numéro CAS |
1223956-36-2 |
Formule moléculaire |
C24H21ClN4OS2 |
Poids moléculaire |
481.03 |
Nom IUPAC |
12-[(2-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H21ClN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3 |
Clé InChI |
KXIPXBVMPLWOEF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




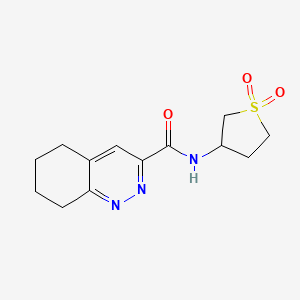
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)
![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
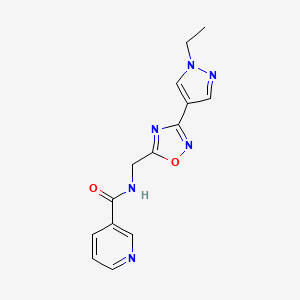
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
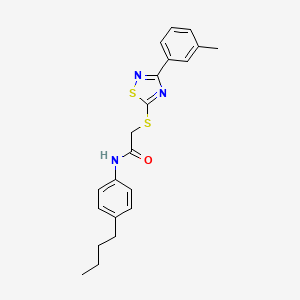
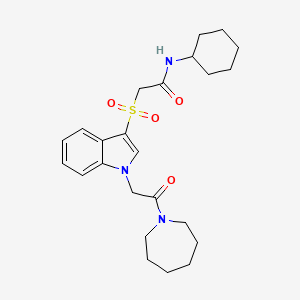
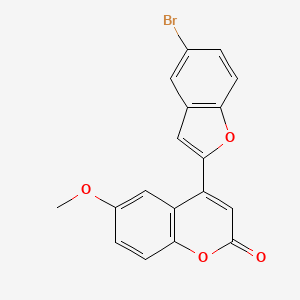
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)